molecular formula C17H24N2O3 B12266208 4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266208
M. Wt: 304.4 g/mol
InChI Key: RGDGISIHOUCEMN-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups. This particular compound is characterized by the presence of a 4-methylphenyl group and a morpholine-4-carbonyl group, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 4-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can be compared with other similar compounds, such as:

    2-(4-Methylphenyl)morpholine: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzylmorpholine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N2O3/c1-14-2-4-15(5-3-14)12-18-6-11-22-16(13-18)17(20)19-7-9-21-10-8-19/h2-5,16H,6-13H2,1H3

InChI Key

RGDGISIHOUCEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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